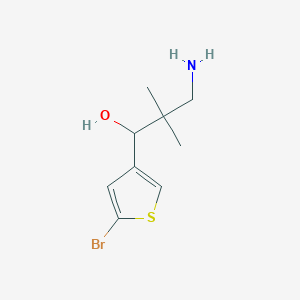![molecular formula C9H17NO2 B13165643 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol](/img/structure/B13165643.png)
2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol is a chemical compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . This compound features a cyclobutane ring substituted with a hydroxymethyl group and a pyrrolidinyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with pyrrolidine and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol involves its interaction with specific molecular targets. The compound’s hydroxymethyl and pyrrolidinyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-1-yl)propan-1-ol: Similar in structure but with a propanol backbone instead of a cyclobutane ring.
2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol: Contains a phenyl group, making it more hydrophobic.
Trans-2-(pyrrolidin-1-yl)cyclohexan-1-ol: Features a cyclohexane ring, providing different steric and electronic properties.
Uniqueness
2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol is unique due to its cyclobutane ring, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol |
InChI |
InChI=1S/C9H17NO2/c11-6-7-3-4-10(5-7)8-1-2-9(8)12/h7-9,11-12H,1-6H2 |
InChI Key |
KXGMOZVDMMMDCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1N2CCC(C2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















